

# PF-06455943: A Technical Guide to its LRRK2 Binding Affinity

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Compound of Interest		
Compound Name:	PF-06455943	
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This technical guide provides an in-depth overview of the binding affinity of **PF-06455943** to Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathways.

## **Quantitative Binding Affinity of PF-06455943**

**PF-06455943** is a potent inhibitor of LRRK2 kinase activity. Its binding affinity has been quantified using both biochemical and cellular assays, demonstrating high potency against both wild-type (WT) and the pathogenic G2019S mutant form of the enzyme.[1]

Assay Type	Target	IC50 Value
Biochemical Assay	LRRK2 (Wild-Type)	3 nM
Biochemical Assay	LRRK2 (G2019S Mutant)	9 nM
Cellular Whole-Cell Assay (WCA)	LRRK2	20 nM

## **Experimental Protocols**



The following are detailed methodologies for the key experiments used to characterize the binding affinity of **PF-06455943** to LRRK2.

# Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced, which is a direct product of the kinase-mediated phosphorylation reaction.

#### Materials:

- Recombinant full-length LRRK2 (Wild-Type and G2019S mutant)
- LRRKtide (a synthetic peptide substrate)
- ATP
- Adapta™ Eu-anti-ADP Antibody
- Adapta<sup>™</sup> Alexa Fluor® 647-labeled ADP Tracer
- Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- PF-06455943 (serially diluted in DMSO)
- 384-well low-volume plates

#### Procedure:

- Reaction Setup: A 10 μL kinase reaction is prepared in a 384-well plate containing the kinase buffer, recombinant LRRK2 enzyme, and the LRRKtide substrate.
- Inhibitor Addition: PF-06455943, serially diluted in DMSO, is added to the reaction mixture. A
  DMSO-only control is included to determine the 100% kinase activity level.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to a final concentration that is approximately at its Km value for LRRK2.



- Incubation: The reaction mixture is incubated for 60 minutes at room temperature.
- Detection: A 5 µL solution of the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647labeled ADP tracer in TR-FRET dilution buffer is added to each well to stop the kinase reaction.
- Signal Measurement: The plate is incubated for 30 minutes at room temperature to allow for the development of the detection signal. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is then measured on a suitable plate reader.
- Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

### Cellular Whole-Cell Assay (WCA) for LRRK2 Inhibition

This assay measures the ability of **PF-06455943** to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of a known LRRK2 cellular substrate or an autophosphorylation site. A common readout is the phosphorylation of LRRK2 at Serine 935 (pS935).

#### Materials:

- HEK293 cells stably overexpressing full-length LRRK2 (Wild-Type or G2019S mutant)
- Cell culture medium (e.g., DMEM with 10% FBS)
- PF-06455943 (serially diluted in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: Rabbit anti-pS935-LRRK2 and Mouse anti-total LRRK2
- HRP-conjugated secondary antibodies
- Western blot reagents and equipment or ELISA-based detection system

#### Procedure:

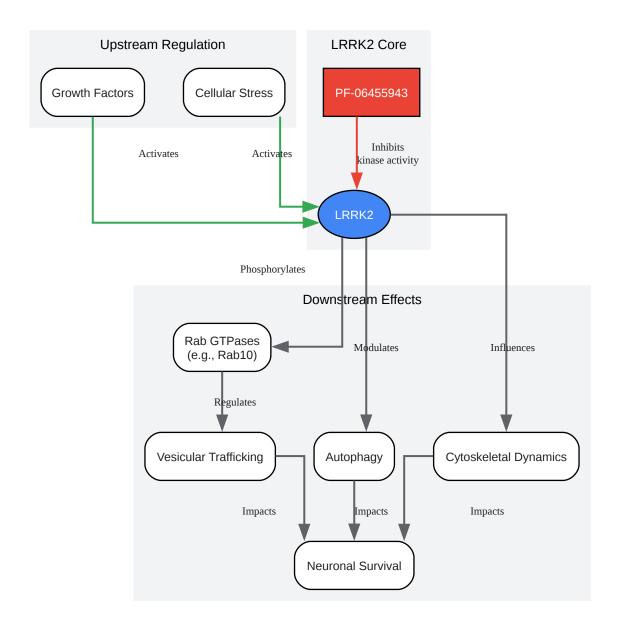


- Cell Treatment: HEK293 cells overexpressing LRRK2 are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of PF-06455943 for a defined period (e.g., 90 minutes).
- Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer.
- Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
- Detection of Phosphorylation:
  - Western Blotting: Equal amounts of protein from each lysate are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pS935-LRRK2 and total LRRK2. HRP-conjugated secondary antibodies are then used for detection.
  - ELISA: An ELISA-based method can also be used for higher throughput. In this format, cell lysates are added to wells coated with a capture antibody for total LRRK2. The phosphorylation status is then detected using an antibody specific for pS935-LRRK2.
- Data Analysis: The signal for pS935-LRRK2 is normalized to the signal for total LRRK2. The IC50 value is determined by plotting the normalized pS935 levels against the concentration of PF-06455943 and fitting the data to a dose-response curve.

# Signaling Pathways and Experimental Workflows LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical juncture of several cellular signaling pathways. Its activity is implicated in vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, lead to a gain-of-function in its kinase activity, disrupting these cellular processes and contributing to neurodegeneration in Parkinson's disease. **PF-06455943** acts by directly inhibiting this kinase activity.





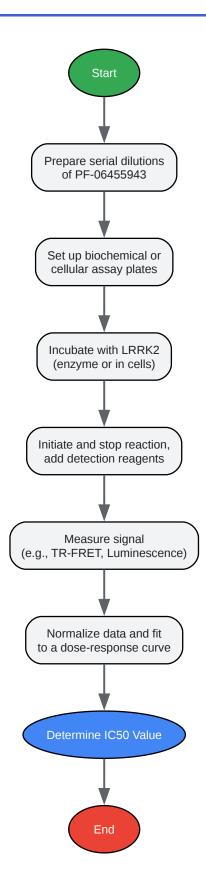
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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of PF-06455943.

## **Experimental Workflow for IC50 Determination**

The process of determining the half-maximal inhibitory concentration (IC50) of **PF-06455943** involves a systematic workflow, from initial compound preparation to final data analysis.





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### References

- 1. medchemexpress.com [medchemexpress.com]
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